ethyl 3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-1H-pyrazole-5-carboxylate
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Overview
Description
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a pyrazole ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. One common method starts with the preparation of the benzodioxole moiety, which is then coupled with a pyrazole derivative through a series of reactions involving sulfonation and esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The pyrazole ring can be reduced to form different derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the pyrazole ring can yield various hydrogenated derivatives .
Scientific Research Applications
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester
Uniqueness
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H15N3O6S |
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Molecular Weight |
353.35 g/mol |
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15N3O6S/c1-2-21-14(18)10-6-13(17-16-10)24(19,20)15-7-9-3-4-11-12(5-9)23-8-22-11/h3-6,15H,2,7-8H2,1H3,(H,16,17) |
InChI Key |
ZBGGLEMIGSLZKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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